molecular formula C6H9BrO2 B1583443 Methyl 1-bromocyclobutanecarboxylate CAS No. 51175-79-2

Methyl 1-bromocyclobutanecarboxylate

Cat. No.: B1583443
CAS No.: 51175-79-2
M. Wt: 193.04 g/mol
InChI Key: KOKFKKDTWBKYTQ-UHFFFAOYSA-N
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Description

Methyl 1-bromocyclobutanecarboxylate is an organic compound with the molecular formula C6H9BrO2 It is a brominated ester derived from cyclobutanecarboxylic acid

Scientific Research Applications

Methyl 1-bromocyclobutanecarboxylate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential use in biochemical assays.

Safety and Hazards

Methyl 1-bromocyclobutanecarboxylate is labeled with the GHS02 and GHS07 pictograms . The hazard statements associated with this compound include H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-bromocyclobutanecarboxylate can be synthesized through the bromination of methyl cyclobutanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Reduction Reactions: The compound can be reduced to the corresponding methyl cyclobutanecarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclobutanecarboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products:

    Substitution: Formation of methyl cyclobutanecarboxylate derivatives.

    Reduction: Methyl cyclobutanecarboxylate.

    Oxidation: Cyclobutanecarboxylic acid derivatives.

Mechanism of Action

The mechanism of action of methyl 1-bromocyclobutanecarboxylate involves its reactivity as a brominated ester. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The ester functional group can also undergo hydrolysis or reduction, leading to different reaction pathways.

Comparison with Similar Compounds

    Methyl 3-bromocyclobutanecarboxylate: Similar in structure but with the bromine atom at a different position on the cyclobutane ring.

    Methyl cyclobutanecarboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Cyclobutanecarboxylic acid: The parent acid from which the ester is derived.

Uniqueness: Methyl 1-bromocyclobutanecarboxylate is unique due to its specific bromination pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different research and industrial applications.

Properties

IUPAC Name

methyl 1-bromocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-5(8)6(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKFKKDTWBKYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341657
Record name Methyl 1-bromocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51175-79-2
Record name Methyl 1-bromocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-bromocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about Methyl 1-bromocyclobutanecarboxylate can be gleaned from the research article?

A1: The research article focuses on the crystal structure of a specific derivative, ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate []. While it doesn't directly provide the molecular formula, weight, or spectroscopic data for this compound, the title confirms the presence of the "1-(methoxycarbonyl)cyclobutyl" moiety within the larger structure. This suggests that this compound serves as a building block for synthesizing more complex molecules. Further investigation into its spectroscopic properties and structural details would require additional research.

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